molecular formula C18H15FO3 B2463348 3-(4-Ethoxyphenyl)-6-fluoro-4-methylchromen-2-one CAS No. 720675-35-4

3-(4-Ethoxyphenyl)-6-fluoro-4-methylchromen-2-one

Cat. No.: B2463348
CAS No.: 720675-35-4
M. Wt: 298.313
InChI Key: UABWOOMAZRKCLR-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6-fluoro-4-methylchromen-2-one is a synthetic organic compound belonging to the chromenone family

Scientific Research Applications

3-(4-Ethoxyphenyl)-6-fluoro-4-methylchromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

Indole is a heterocyclic compound with a benzopyrrole structure. It contains a benzenoid nucleus and exhibits aromatic properties due to its 10 π-electrons. Similar to benzene, indole readily undergoes electrophilic substitution reactions due to the delocalization of π-electrons . Indole derivatives have diverse biological activities and are found in various synthetic drug molecules. Now, let’s focus on EFMC.

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, may influence EFMC’s efficacy and stability. Studying these factors is essential for optimizing therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-6-fluoro-4-methylchromen-2-one typically involves the condensation of 4-ethoxybenzaldehyde with 6-fluoro-4-methylcoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-6-fluoro-4-methylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone ring to chromanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethoxyphenyl)-2-methylacrylate
  • 6-Fluoro-4-methylcoumarin
  • 4-Ethoxybenzaldehyde derivatives

Uniqueness

3-(4-Ethoxyphenyl)-6-fluoro-4-methylchromen-2-one is unique due to the presence of both ethoxy and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the chromenone core structure imparts distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-fluoro-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO3/c1-3-21-14-7-4-12(5-8-14)17-11(2)15-10-13(19)6-9-16(15)22-18(17)20/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABWOOMAZRKCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)F)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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